

Zidesamtinib: A Technical Overview of its Antineoplastic Activity

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Zidesamtinib (formerly NVL-520) is an investigational, next-generation, brain-penetrant, and highly selective inhibitor of the ROS1 tyrosine kinase.[1][2] It is being developed to treat patients with advanced ROS1-positive non-small cell lung cancer (NSCLC) and other solid tumors.[3][4] **Zidesamtinib** was designed to overcome the limitations of previous ROS1 inhibitors, such as acquired resistance and central nervous system (CNS) toxicities.[5][6] This document provides a detailed overview of the preclinical and clinical data supporting the antineoplastic activity of **Zidesamtinib**.

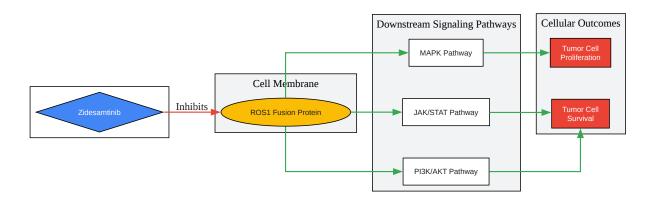
Mechanism of Action

Zidesamtinib functions as a potent and selective inhibitor of the ROS1 receptor tyrosine kinase.[7] Upon oral administration, it binds to and inhibits wild-type ROS1 as well as various ROS1 fusion proteins and point mutants.[7] This inhibition disrupts downstream signaling pathways, including the MAPK, JAK/STAT, and PI3K cascades, which are crucial for the growth and survival of ROS1-driven tumor cells.[7][8]

A key feature of **Zidesamtinib** is its designed selectivity, which spares the structurally related tropomyosin receptor kinase (TRK) family.[3][5] Inhibition of TRK has been associated with dose-limiting neurological adverse events in other therapies.[6][9] Furthermore, **Zidesamtinib** is engineered for high CNS penetrance, enabling it to target brain metastases effectively.[7][10]



Preclinical data have demonstrated **Zidesamtinib**'s potent activity against a range of ROS1 resistance mutations, most notably the solvent front mutation G2032R, which is a common mechanism of resistance to first-generation ROS1 inhibitors.[3][7]



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Zidesamtinib inhibits the ROS1 fusion protein, blocking downstream signaling pathways.

Preclinical Activity

In preclinical studies, **Zidesamtinib** demonstrated potent and selective inhibition of ROS1. It has a reported IC50 of 0.7 nM for wild-type ROS1.[11] In accelerated mutagenesis screens, **Zidesamtinib** was shown to suppress on-target resistance at clinically relevant concentrations. [12]

In an intracranial ROS1 G2032R xenograft model, **Zidesamtinib** showed deep and durable tumor regression, indicating its ability to penetrate the blood-brain barrier and exert its antineoplastic effects within the CNS.[10] These preclinical findings supported its advancement into clinical trials.[3]

Table 1: Preclinical Potency of **Zidesamtinib**



Target IC50 Reference	
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| Wild-Type ROS1 | 0.7 nM |[11] |

Clinical Efficacy: The ARROS-1 Trial

Zidesamtinib is being evaluated in the Phase 1/2 ARROS-1 clinical trial (NCT05118789) for patients with advanced ROS1-positive solid tumors.[1][2] The trial has shown clinically meaningful activity and durability in both TKI-naïve and heavily pretreated patients with ROS1-positive NSCLC.[1][2]

Overall Response Rate (ORR)

The ORR for **Zidesamtinib** varied across different patient populations, with notable activity in patients who had been previously treated with other TKIs.

Table 2: Overall Response Rate (ORR) in the ARROS-1 Trial

Patient Population	N	ORR (95% CI)	Reference
Any Prior TKI	117	44% (34%-53%)	[13]
1 Prior TKI (Crizotinib or Entrectinib)	55	51% (37%-65%)	[6][14]
≥2 Prior TKIs	51	41%	[15]
TKI-Naïve (Preliminary Data)	35	89%	[1][13]
Prior Crizotinib Only	11	73%	[15]

| ROS1 G2032R Mutation | 26 | 54% (33%-73%) |[14] |

Intracranial Efficacy

Zidesamtinib has demonstrated substantial activity against brain metastases.

Table 3: Intracranial Overall Response Rate (IC-ORR) in the ARROS-1 Trial



Patient Population	N	IC-ORR (95% CI)	Reference
Measurable CNS Lesions at Baseline	56	48%	[13]
Measurable Intracranial Lesions	8	50%	[15]

| Prior Crizotinib | 13 | 85% |[13] |

Durability of Response

Responses to **Zidesamtinib** have been shown to be durable over time.

Table 4: Duration of Response (DOR) in the ARROS-1 Trial

Patient Population	Metric	Value (95% CI)	Reference
TKI-Pretreated	12-Month DOR Rate	78%	[1]
1 Prior TKI (Crizotinib or Entrectinib)	12-Month DOR Rate	93% (74%-98%)	[1][13]
TKI-Naïve	12-Month DOR Rate	96% (76%-99%)	[1][13]

| ≥2 Prior TKIs | 12-Month DOR Rate | 56% (29%-76%) |[16] |

Progression-Free Survival (PFS)

Median PFS data from the ARROS-1 trial highlights the sustained clinical benefit of **Zidesamtinib**.

Table 5: Progression-Free Survival (PFS) in the ARROS-1 Trial

Patient Population	Median PFS	Reference
All TKI-Pretreated Patients	9.7 months	[14][16]



| 1 Prior ROS1 TKI | 23.8 months | [14] |

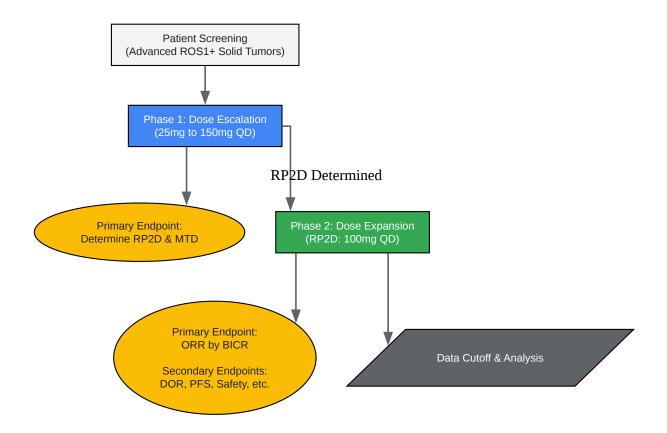
Experimental Protocols ARROS-1 Trial Design

The ARROS-1 trial is a global, single-arm, Phase 1/2 dose-escalation and expansion study.[1] [2]

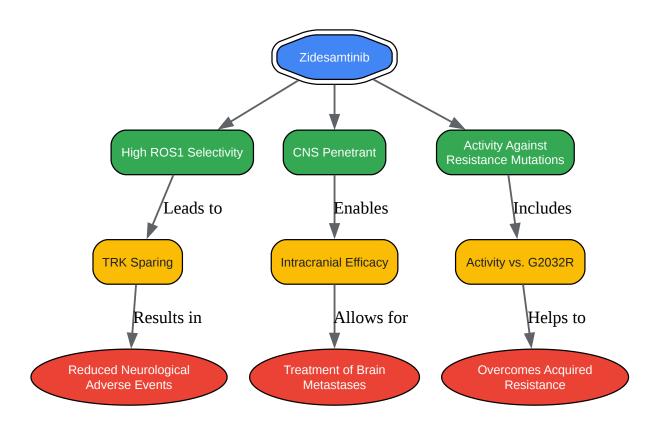
- Phase 1 (Dose Escalation): The primary objective of this phase was to determine the
 recommended Phase 2 dose (RP2D) and, if applicable, the maximum tolerated dose of
 Zidesamtinib in patients with advanced ROS1-positive solid tumors.[1] Doses ranged from
 25 mg to 150 mg daily.[15]
- Phase 2 (Dose Expansion): The primary objective of this phase is to evaluate the ORR of
 Zidesamtinib at the RP2D (100 mg once daily) as assessed by a blinded independent
 central review (BICR).[1][6] Secondary objectives include assessing DOR, time to response,
 clinical benefit rate, PFS, overall survival, intracranial activity, safety, and patient-reported
 outcomes.[16]

Inclusion Criteria: Patients aged 18 years or older with histologically or cytologically confirmed locally advanced or metastatic solid tumors harboring a ROS1 rearrangement and adequate baseline organ function were eligible for enrollment.[13]









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